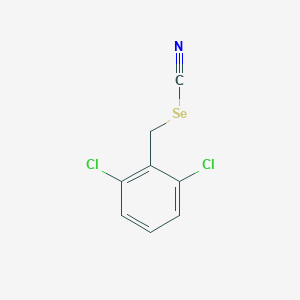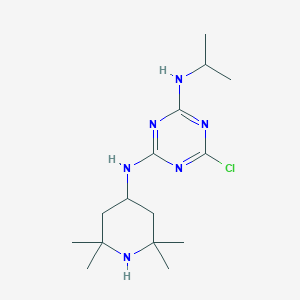
5-Nitrobenzene-1,3-disulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitrobenzene-1,3-disulfonyl fluoride is an organic compound characterized by the presence of nitro and sulfonyl fluoride groups attached to a benzene ring. This compound is notable for its reactivity and utility in various chemical processes, particularly in the field of synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzene-1,3-disulfonyl fluoride typically involves the nitration of benzene followed by sulfonation and fluorination steps. A common synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then subjected to sulfonation using oleum (fuming sulfuric acid) to introduce sulfonic acid groups at the 1 and 3 positions, yielding 5-nitrobenzene-1,3-disulfonic acid.
Fluorination: The disulfonic acid is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to replace the sulfonic acid groups with sulfonyl fluoride groups, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is carefully controlled to manage the exothermic nature of the reactions and to minimize the formation of by-products.
化学反応の分析
Types of Reactions
5-Nitrobenzene-1,3-disulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with iron powder in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
科学的研究の応用
5-Nitrobenzene-1,3-disulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism by which 5-Nitrobenzene-1,3-disulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride groups. These groups are highly electrophilic and can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and in the modification of biological molecules.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes by reacting with nucleophilic residues (e.g., serine, cysteine) in the active site, forming stable covalent adducts.
Proteins: It can modify proteins by sulfonylating amino acid residues, affecting their function and activity.
類似化合物との比較
Similar Compounds
Benzene-1,3-disulfonyl fluoride: Lacks the nitro group, making it less reactive in certain contexts.
5-Nitrobenzene-1,3,5-trisulfonyl fluoride:
4-Nitrobenzene-1,3-disulfonyl fluoride: Positional isomer with different reactivity and properties.
Uniqueness
5-Nitrobenzene-1,3-disulfonyl fluoride is unique due to the presence of both nitro and sulfonyl fluoride groups, which confer distinct reactivity patterns and make it a versatile reagent in synthetic chemistry. Its ability to undergo a variety of chemical reactions and its applications in modifying biological molecules set it apart from similar compounds.
特性
IUPAC Name |
5-nitrobenzene-1,3-disulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZPKQIRSHHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)S(=O)(=O)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)

![Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate](/img/structure/B8039144.png)


![[(Z)-[(4-chlorophenyl)-cyanomethylidene]amino] N,N-dimethylcarbamate](/img/structure/B8039152.png)
![4-Chloromethyl-[1,3,2]dioxathiane 2-oxide](/img/structure/B8039164.png)






